6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-7-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(2-PHENYL-1-BENZOFURAN-7-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a benzofuran moiety, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(2-PHENYL-1-BENZOFURAN-7-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the cyclopropyl and benzofuran groups, and the final coupling to form the carboxamide. Common synthetic routes may involve:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane.
Introduction of the Benzofuran Group: This can be done through Suzuki-Miyaura coupling reactions.
Final Coupling to Form the Carboxamide: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(2-PHENYL-1-BENZOFURAN-7-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(2-PHENYL-1-BENZOFURAN-7-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(2-PHENYL-1-BENZOFURAN-7-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives and benzofuran-containing compounds. These compounds share structural similarities but may differ in their biological activity, chemical reactivity, and physical properties. The uniqueness of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(2-PHENYL-1-BENZOFURAN-7-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C26H22N4O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-7-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-15-23-19(14-21(16-11-12-16)27-25(23)30(2)29-15)26(31)28-20-10-6-9-18-13-22(32-24(18)20)17-7-4-3-5-8-17/h3-10,13-14,16H,11-12H2,1-2H3,(H,28,31) |
InChI Key |
PPIPFBJPZKYLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC5=C4OC(=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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